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Compound of Interest

Compound Name: 4-phenylbut-3-en-2-ol

Cat. No.: B108997

This technical guide provides a comprehensive overview of (E)-4-phenylbut-3-en-2-ol,
including its chemical identity, physicochemical properties, synthesis protocols, and metabolic
relevance. This document is intended for researchers, scientists, and professionals in drug
development and related fields.

Chemical Identity and Nomenclature

(E)-4-phenylbut-3-en-2-ol is a secondary allylic alcohol characterized by a phenyl group
conjugated with a butenol core.

IUPAC Name: (E)-4-phenylbut-3-en-2-ol[1][2]

Synonyms: trans-4-Phenyl-3-buten-2-ol, Methyl styryl carbinol, (3E)-4-Phenyl-3-buten-2-ol[2]

CAS Number: 17488-65-2, 36004-04-3 ((E)-isomer)[1][2]

Molecular Formula: C10H120

Molecular Weight: 148.20 g/mol [1][2]

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for (E)-4-phenylbut-3-en-2-ol is presented in the tables
below.
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Table 1: Physicochemical Properties

Property Value Source
Colorless, slightly viscous

Appearance o PubChem[1]
liquid
Sweet, mild, fruity, floral,

Odor ) PubChem[1]
balsamic

Density 1.006 - 1.012 g/cm3 PubChem[1]

Boiling Point 140.0 °C @ 12.0 mmHg The Good Scents Company

Refractive Index 1.558 - 1.567 @ 20.0 °C PubChem[1]
Insoluble in water; soluble in

Solubility organic solvents and oils; PubChem[1]
miscible in ethanol.[1]

logP (Octanol/Water) 2.081 (Calculated) Cheméo[3]

Table 2: Spectroscopic Data
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Spectrum Type Data Source

Solvent: CDCIs, Frequency:
400 MHzChemical Shift (d) in
ppm (Multiplicity, Coupling
Constant J in Hz, Integration):d
7.36 (d, J = 7.7 Hz, 2H),5 7.30

1H NMR (t,J=7.3 Hz, 2H),6 7.23 (d, J Royal Society of Chemistry[1]
= 6.9 Hz, 1H),5 6.55 (d, J =
15.9 Hz, 1H),5 6.25 (dd, J =
15.9, 6.3 Hz, 1H),0 4.52-4.41
(m, 1H),5 1.36 (d, J = 6.3 Hz,
3H)

Solvent: CDClIs, Frequency:
100 MHzChemical Shift (8) in
13C NMR ppm:d 136.7, 133.6, 129 .4, Royal Society of Chemistry[1]
128.6, 128.4, 127.7, 126.5,
68.9, 23.4

Kovats Retention Index (non-
Gas Chromatography polar column, DB-5): 1315, PubChem[1], NIST[4]
1329

Experimental Protocols

The most common laboratory synthesis of (E)-4-phenylbut-3-en-2-ol involves the reduction of
its corresponding ketone, (E)-4-phenylbut-3-en-2-one (also known as benzalacetone).

This protocol is adapted from a procedure published in Organic Syntheses.
Materials:

e (E)-4-phenyl-3-buten-2-one (1.0 equiv)

» Absolute Ethanol

e Sodium borohydride (NaBHa) (1.0 equiv)

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.rsc.org/suppdata/d2/ob/d2ob00122e/d2ob00122e1.pdf
https://www.rsc.org/suppdata/d2/ob/d2ob00122e/d2ob00122e1.pdf
https://www.rsc.org/suppdata/d2/ob/d2ob00122e/d2ob00122e1.pdf
https://webbook.nist.gov/cgi/cbook.cgi?ID=R341283&Mask=2000&Type=ALKANE-RI-NON-POLAR-RAMP
https://www.benchchem.com/product/b108997?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b108997?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e Deionized water

e Concentrated Hydrochloric Acid (HCI)

o Ethyl acetate

o Saturated aqueous Sodium Bicarbonate (NaHCOs) solution

o Saturated aqueous Sodium Chloride (brine) solution

¢ Anhydrous Magnesium Sulfate (MgSOa)

Equipment:

Three-necked, round-bottomed flask
e Magnetic stirrer and stir bar

e Thermometer

 Ice-water bath

o Pressure-equalizing addition funnel
e Separatory funnel

e Rotary evaporator

Procedure:

o A flame-dried three-necked, round-bottomed flask under a nitrogen atmosphere is charged
with (E)-4-phenyl-3-buten-2-one (1.0 equiv) and absolute ethanol. The mixture is stirred at
room temperature until the solid dissolves completely.

e The flask is cooled to 4 °C in an ice-water bath.

e Sodium borohydride (1.0 equiv) is added in one portion. The reaction is maintained at this
temperature for 15 minutes.
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e The ice-water bath is removed, and the reaction is stirred for approximately 50 minutes,
allowing it to warm to room temperature.

e The reaction is quenched by cooling the flask back to 4 °C and adding deionized water
dropwise via an addition funnel.

o A dilute solution of hydrochloric acid is then added dropwise to neutralize the mixture.

e The reaction mixture is transferred to a separatory funnel. The product is extracted with ethyl
acetate.

e The combined organic phases are washed sequentially with saturated NaHCOs solution and
brine.

e The organic layer is dried over anhydrous MgSOu4, filtered, and the solvent is removed under
reduced pressure using a rotary evaporator to yield the crude product.

The product can be further purified by flash column chromatography if necessary.

Metabolic Relevance and Biological Activity

(E)-4-phenylbut-3-en-2-ol is a metabolite of (E)-4-phenyl-3-buten-2-one (PBO), a compound
used as a flavoring additive. Understanding this metabolic relationship is crucial, particularly
from a toxicological and drug development perspective.

A study on the in vivo metabolism of PBO in rats and dogs showed that it is primarily
metabolized via two reductive pathways. The major metabolite is 4-phenyl-2-butanone (PBA),
formed by the reduction of the carbon-carbon double bond. The minor metabolite is (E)-4-
phenylbut-3-en-2-ol (PBOL), formed by the reduction of the carbonyl group.

Significantly, the parent compound, PBO, was found to be mutagenic in the Ames test (with S9
mix activation), whereas both metabolites, PBA and PBOL, were non-mutagenic. This suggests
that the reduction of either the double bond or the carbonyl group serves as a detoxification
pathway for PBO.

Mandatory Visualizations
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The following diagram illustrates the experimental workflow for the synthesis of (E)-4-
phenylbut-3-en-2-ol.

Reaction Setup
(E)-4-phenyl-3-buten-2-one
in Ethanol
[Add NaBH4 at 4°C]

Stir at RT

Reaction Complete

Workup &vExtraction

Quench with H20

Extract with Ethyl Acetate

;

Wash (NaHCO3, Brine)

Isolation

Dry (MgSO4)
[Evaporate SolvenD

(E)-4-phenylbut-3-en-2-ol

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b108997?utm_src=pdf-body
https://www.benchchem.com/product/b108997?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b108997?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Click to download full resolution via product page
Caption: Workflow for the synthesis of (E)-4-phenylbut-3-en-2-ol.

This diagram shows the metabolic fate of (E)-4-phenyl-3-buten-2-one.
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Caption: Metabolic pathways of (E)-4-phenyl-3-buten-2-one.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [An In-depth Technical Guide to (E)-4-phenylbut-3-en-2-
ol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b108997#e-4-phenylbut-3-en-2-ol-iupac-name-and-
cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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